molecular formula C23H21N5O2 B2417015 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1334375-86-8

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2417015
CAS No.: 1334375-86-8
M. Wt: 399.454
InChI Key: LPOATEVZCKREEH-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a benzo[d]isoxazole ring, a phenylpyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Formation of Phenylpyrimidine Moiety: This step often involves the condensation of suitable aromatic aldehydes with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenyl)piperazin-1-yl)ethanone
  • 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrimidin-4-yl)piperazin-1-yl)ethanone

Uniqueness

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to the presence of both the phenylpyrimidine and benzo[d]isoxazole rings, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-23(15-20-18-8-4-5-9-21(18)30-26-20)28-12-10-27(11-13-28)22-14-19(24-16-25-22)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOATEVZCKREEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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